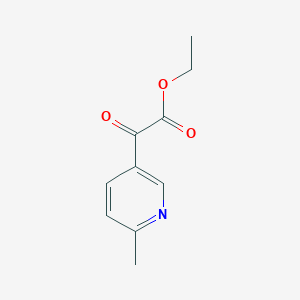

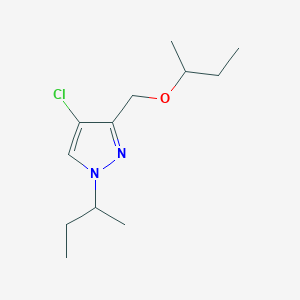

![molecular formula C18H14BrClN2OS B2479212 N-benzyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide CAS No. 560998-18-7](/img/structure/B2479212.png)

N-benzyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antitumor Properties

- Synthesis and Antitumor Applications : N-benzyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide has been used in the synthesis of N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides. These compounds exhibit significant potential as new anticancer agents, showing promise in the ongoing search for effective cancer treatments (Horishny et al., 2020).

Synthesis of Heterocyclic Compounds

- Formation of Thiazolo[3,2-a]pyrimidinones : The compound is a key ingredient in the synthesis of thiazolo[3,2-a]pyrimidinones, demonstrating its utility in creating complex heterocyclic structures. This process involves ring annulation and provides a pathway for developing novel chemical entities (Janardhan et al., 2014).

Antimicrobial and Antitumor Activities

- Antimicrobial and Anticancer Research : Research has been conducted on derivatives of this compound, specifically focusing on their antimicrobial and anticancer properties. This highlights the compound's relevance in the development of new pharmaceutical agents targeting infectious diseases and cancer (Drapak et al., 2020).

Synthesis of Arylidene Compounds

- Preparation of Arylidene Derivatives : The compound is instrumental in synthesizing arylidene compounds from 2-iminothiazolidine-4-one derivatives, showcasing its versatility in organic synthesis and potential applications in designing new molecules with various biological activities (Azeez et al., 2019).

Kinase Inhibitory and Anticancer Activities

- Src Kinase Inhibition and Anticancer Effects : The compound's derivatives have been explored for their Src kinase inhibitory and anticancer activities. These findings are significant for developing targeted cancer therapies (Fallah-Tafti et al., 2011).

Antimicrobial Activity

- Potential as Antibacterial Agents : Derivatives of this compound have been synthesized and evaluated for their antibacterial activity, contributing to the search for new antimicrobial agents (Bhoi et al., 2015).

Mechanism of Action

Target of Action

The primary targets of N-benzyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide are bacterial and cancerous cells . The compound has been synthesized and studied for its pharmacological activities against these targets . It has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as antiproliferative activity against the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) .

Mode of Action

The compound interacts with its targets through a process that involves blocking the biosynthesis of certain bacterial lipids . This mode of action is common among antimicrobial agents that contain the heterocyclic thiazole nucleus .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the biosynthesis of bacterial lipids . By blocking these pathways, the compound inhibits the growth and proliferation of bacterial cells . The downstream effects of this action include the disruption of bacterial cell wall synthesis and function, leading to cell death .

Pharmacokinetics

The compound’s lipophilic character, expressed by the clogp value, suggests a potentially improved antimicrobial effect for most tested bacterial strains .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and proliferation, leading to bacterial cell death . In addition, the compound has shown antiproliferative activity against the MCF7 cancer cell line . These results suggest that this compound has the potential to be used as a lead compound for the design of new antimicrobial and anticancer drugs .

Action Environment

The action environment of this compound includes the internal environment of bacterial and cancerous cells . Factors such as ph, temperature, and the presence of other substances could potentially affect the compound’s activity .

Properties

IUPAC Name |

N-benzyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrClN2OS/c19-15-8-6-14(7-9-15)16-12-24-18(21-16)22(17(23)10-20)11-13-4-2-1-3-5-13/h1-9,12H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDNBEYLPYQOSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=NC(=CS2)C3=CC=C(C=C3)Br)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

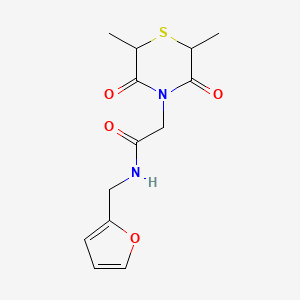

![2-(2,4'-dioxo-3'-phenylspiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2479132.png)

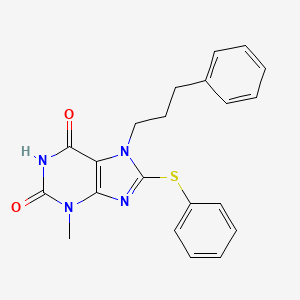

![2-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2479135.png)

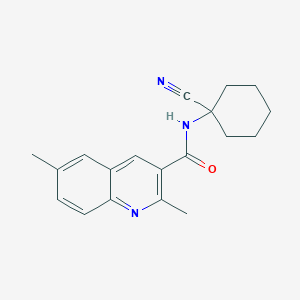

![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2479142.png)

![(Z)-6-(2-chlorobenzyl)-2-(furan-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2479146.png)

![3-benzyl-N-(2,4-dichlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2479150.png)

![2-((5-(4-(2-(benzo[d]isoxazol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2479151.png)